molecular formula C16H10O4 B024845 1,4-Diphenylbutane-1,2,3,4-tetraone CAS No. 19909-44-5

1,4-Diphenylbutane-1,2,3,4-tetraone

Cat. No. B024845
CAS RN: 19909-44-5
M. Wt: 266.25 g/mol
InChI Key: UPXVJHYPJTZTAF-UHFFFAOYSA-N
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Description

1,4-Diphenylbutane-1,2,3,4-tetraone, also known as benzil, is a yellow crystalline compound that belongs to the class of organic compounds called ketones. It has a wide range of applications in the field of chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 1,4-Diphenylbutane-1,2,3,4-tetraone is not well understood. However, it is believed to act as a radical scavenger and an antioxidant. It can also inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

1,4-Diphenylbutane-1,2,3,4-tetraone has various biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve cognitive function and memory, and reduce anxiety and depression.

Advantages And Limitations For Lab Experiments

1,4-Diphenylbutane-1,2,3,4-tetraone has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and has a long shelf life. However, it has some limitations. It is toxic and can cause skin and eye irritation. It also requires special handling and storage.

Future Directions

There are several future directions for the research on 1,4-Diphenylbutane-1,2,3,4-tetraone. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action and its interactions with other molecules. Additionally, its potential as a food preservative and antioxidant can be explored.
Conclusion:
In conclusion, 1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications and has several biochemical and physiological effects. Its advantages and limitations for lab experiments should be taken into consideration. Future research can explore its potential as a therapeutic agent and as a food preservative and antioxidant.

Synthesis Methods

1,4-Diphenylbutane-1,2,3,4-tetraone can be synthesized through the oxidation of benzoin with nitric acid or potassium permanganate. It can also be synthesized through the oxidation of benzaldehyde with nitric acid or potassium permanganate.

Scientific Research Applications

1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications. It is used in the synthesis of various organic compounds, such as 1,4-Diphenylbutane-1,2,3,4-tetraoneic acid, 1,4-Diphenylbutane-1,2,3,4-tetraoneic esters, and 1,4-Diphenylbutane-1,2,3,4-tetraoneic alcohols. It is also used in the preparation of dyes, perfumes, and pharmaceuticals. In addition, it is used in the study of various chemical reactions, such as the Cannizzaro reaction and the Tishchenko reaction.

properties

CAS RN

19909-44-5

Product Name

1,4-Diphenylbutane-1,2,3,4-tetraone

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

1,4-diphenylbutane-1,2,3,4-tetrone

InChI

InChI=1S/C16H10O4/c17-13(11-7-3-1-4-8-11)15(19)16(20)14(18)12-9-5-2-6-10-12/h1-10H

InChI Key

UPXVJHYPJTZTAF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2

Other CAS RN

19909-44-5

synonyms

1,4-diphenylbutane-1,2,3,4-tetrone

Origin of Product

United States

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